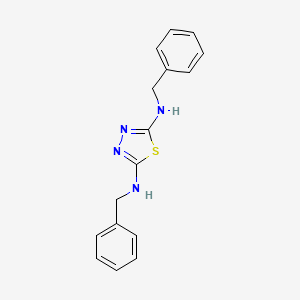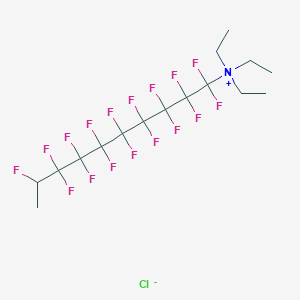
N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride: is a fluorinated quaternary ammonium compound. This compound is characterized by its long perfluorinated carbon chain, which imparts unique chemical and physical properties. The presence of multiple fluorine atoms makes it highly hydrophobic and chemically inert, which is valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the perfluorinated carbon chain, which can be derived from perfluorinated alkyl iodides.
Quaternization Reaction: The perfluorinated alkyl iodide is reacted with triethylamine in the presence of a suitable solvent, such as acetonitrile, under reflux conditions. This reaction results in the formation of the quaternary ammonium salt.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Solvents: Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reacting with sodium hydroxide can yield the corresponding hydroxide salt.
Scientific Research Applications
Chemistry
Catalysis: The compound’s ability to form stable complexes with metal ions makes it useful as a ligand in catalytic processes.
Surface Modification: Its hydrophobic nature is exploited in modifying surfaces to impart water and oil repellency.
Biology and Medicine
Antimicrobial Agents: Due to its quaternary ammonium structure, it exhibits antimicrobial properties and can be used in disinfectants and antiseptics.
Drug Delivery: Its unique properties can be harnessed in designing drug delivery systems, particularly for hydrophobic drugs.
Industry
Coatings: Used in the formulation of coatings for textiles and other materials to provide stain resistance.
Electronics: Employed in the electronics industry for the fabrication of components that require high chemical resistance.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride is primarily based on its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to cell lysis and death. Additionally, its hydrophobic perfluorinated chain enhances its ability to penetrate and disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, N,N,N-triethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonate
- Ethanaminium, N,N,N-triethyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Uniqueness
Compared to similar compounds, N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride has a longer perfluorinated carbon chain, which enhances its hydrophobicity and chemical stability. This makes it particularly suitable for applications requiring extreme resistance to chemical and environmental degradation.
Properties
CAS No. |
144094-08-6 |
|---|---|
Molecular Formula |
C16H19ClF17N |
Molecular Weight |
583.75 g/mol |
IUPAC Name |
triethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecyl)azanium;chloride |
InChI |
InChI=1S/C16H19F17N.ClH/c1-5-34(6-2,7-3)16(32,33)15(30,31)14(28,29)13(26,27)12(24,25)11(22,23)10(20,21)9(18,19)8(4)17;/h8H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FFRRONAWRYDBML-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)C(C(C(C(C(C(C(C(C(C)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


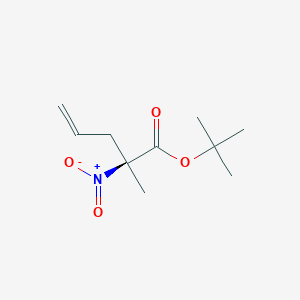
![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)
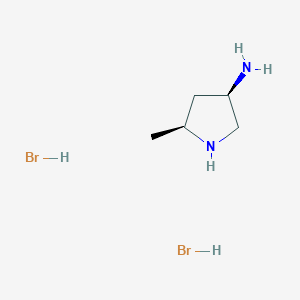

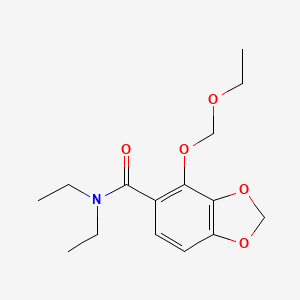
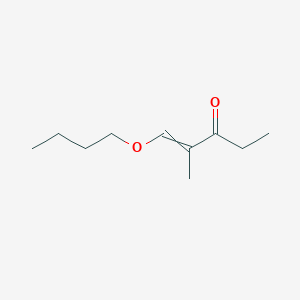

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
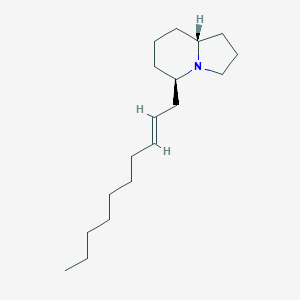
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
